molecular formula C22H25N3O3S2 B12210130 N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(3-methylphenyl)acetamide

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(3-methylphenyl)acetamide

Cat. No.: B12210130
M. Wt: 443.6 g/mol
InChI Key: SRXUFPVRMLGELQ-UHFFFAOYSA-N
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Description

N-[(2E)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(3-methylphenyl)acetamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The molecule includes a dimethylaminophenyl group at position 3 and a 3-methylphenylacetamide substituent at position 2. The (2E) configuration indicates the geometry of the exocyclic double bond, which may influence its stereoelectronic properties and biological interactions.

The dimethylamino group enhances solubility in acidic environments (via protonation), while the 3-methylphenyl acetamide moiety may contribute to lipophilicity and target binding .

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H25N3O3S2/c1-15-5-4-6-16(11-15)12-21(26)23-22-25(18-9-7-17(8-10-18)24(2)3)19-13-30(27,28)14-20(19)29-22/h4-11,19-20H,12-14H2,1-3H3

InChI Key

SRXUFPVRMLGELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, key features, and inferred bioactivities:

Compound Name Substituents/Modifications Key Structural Features Biological Activity/Properties References
Target Compound :
N-[(2E)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(3-methylphenyl)acetamide
- 4-(Dimethylamino)phenyl
- 3-Methylphenylacetamide
- (2E) configuration
- Thieno[3,4-d]thiazole core
- 5,5-Dioxide group
Potential antimicrobial activity (inferred from analogs); enhanced solubility due to dimethylamino group
Analog 1 :
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()
- 3,4-Dimethoxyphenyl
- (2Z) configuration
- Stereochemistry: 3aS,6aR
- Methoxy groups (electron-donating)
- Z-configuration
Likely altered pharmacokinetics due to methoxy groups; stereochemistry may affect receptor binding
Analog 2 :
N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide ()
- 2,4-Difluorophenyl
- 4-Fluorophenylacetamide
- Fluorinated aromatic rings
- High lipophilicity
Improved membrane penetration (fluorine effect); potential for CNS targeting
Analog 3 :
N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide ()
- 1,3,4-Thiadiazole core
- Acetyl and methyl substituents
- Non-fused thiadiazole system
- Dual acetamide groups
Demonstrated antibacterial activity against Staphylococcus aureus
Analog 4 :
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide ()
- 4-Nitrophenyl
- 1,3-Dioxoisoindolinyl
- Nitro group (electron-withdrawing)
- Oxo-dihydrothiazole
Enhanced reactivity for nucleophilic attack; potential antidiabetic or anticancer applications
Analog 5 :
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide ()
- Imidazo[2,1-b]thiadiazole
- Phenyl group at position 2
- Fused imidazole-thiadiazole system
- Conjugated double bonds
Possible kinase inhibition or antiproliferative activity (based on heterocycle diversity)

Key Comparative Insights:

Substituent Effects: The dimethylamino group in the target compound improves solubility compared to fluorinated () or methoxy-substituted analogs () but may reduce blood-brain barrier penetration relative to fluorinated derivatives . Electron-withdrawing groups (e.g., nitro in ) increase reactivity, whereas electron-donating groups (e.g., methoxy in ) stabilize aromatic systems .

Stereochemical Influence :

  • The (2E) configuration in the target compound and Analog 8 contrasts with the (2Z) stereochemistry in , which could lead to divergent binding modes in chiral environments .

Biological Activity Trends: Thiadiazole derivatives (e.g., ) exhibit broad antimicrobial activity, suggesting the target compound may share similar mechanisms . Fluorinated analogs () are more suited for targeting lipophilic tissues, while polar substituents (e.g., dimethylamino) favor solubility-driven applications .

Synthetic Pathways: The target compound’s synthesis likely parallels methods in (thiourea-maleimide condensation) but requires tailored reagents for introducing dimethylamino and 3-methylphenyl groups .

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